molecular formula C13H15N3O3 B1418276 2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 1170948-73-8

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B1418276
CAS No.: 1170948-73-8
M. Wt: 261.28 g/mol
InChI Key: DAZHSDUZMIVTMV-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrimidinone core substituted with a 3,4-dimethoxyphenyl group and a methyl group, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves the reaction of 3,4-dimethoxyaniline with 6-methyl-2,4-dichloropyrimidine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one stands out due to its unique combination of a pyrimidinone core with a 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3,4-dimethoxyanilino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-6-12(17)16-13(14-8)15-9-4-5-10(18-2)11(7-9)19-3/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZHSDUZMIVTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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